molecular formula C27H20N2O7 B2866651 N-1,3-benzodioxol-5-yl-2-(8-benzoyl-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide CAS No. 866341-77-7

N-1,3-benzodioxol-5-yl-2-(8-benzoyl-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide

Cat. No. B2866651
CAS RN: 866341-77-7
M. Wt: 484.464
InChI Key: MUSPFEKRQGSMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-(8-benzoyl-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide is a useful research compound. Its molecular formula is C27H20N2O7 and its molecular weight is 484.464. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Hydrogenation Catalysts

Research by Imamoto et al. (2012) introduced rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands, including DioxyBenzP*, demonstrated exceptional enantioselectivities and high catalytic activities. The practical utility of these catalysts was highlighted by the efficient preparation of several chiral pharmaceutical ingredients, showcasing the compound's relevance in synthesizing complex, pharmacologically active molecules (Imamoto et al., 2012).

Thymidylate Synthase Inhibitor Development

Tochowicz et al. (2013) developed N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid (BGC 945), a small molecule thymidylate synthase (TS) inhibitor. This compound, targeting tumor cells through enzymatic inhibition of thymidylate synthase and α-folate receptor-mediated targeting, illustrates a potential application of related compounds in cancer treatment, offering a pathway to efficacy with lower toxicity (Tochowicz et al., 2013).

Neuroprotectant for Cerebral Ischemia

Sheardown et al. (1990) discussed the neuroprotective properties of 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor. NBQX's potent and selective inhibition highlights the therapeutic potential of similar compounds in protecting against global ischemia, pointing towards their application in neurodegenerative disease research (Sheardown et al., 1990).

Pincer Ruthenium Catalysts for Ketone Reduction

Facchetti et al. (2016) prepared Pincer 4-Functionalized 2-Aminomethylbenzo[h]quinoline Ruthenium Catalysts for ketone reduction, indicating the compound's utility in catalytic organic transformations. This research opens avenues for the development of efficient catalysts in organic synthesis, enhancing the synthesis of complex molecules (Facchetti et al., 2016).

Antimalarial and COVID-19 Drug Applications

Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives for antimalarial activity and characterized their ADMET properties, showing potential as COVID-19 drugs. This study underscores the versatility of quinoline derivatives in developing treatments for infectious diseases, highlighting their role in the search for effective antimalarial and antiviral agents (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O7/c30-25(28-17-6-7-21-22(10-17)36-15-35-21)14-29-13-19(26(31)16-4-2-1-3-5-16)27(32)18-11-23-24(12-20(18)29)34-9-8-33-23/h1-7,10-13H,8-9,14-15H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSPFEKRQGSMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=CC=C4)CC(=O)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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